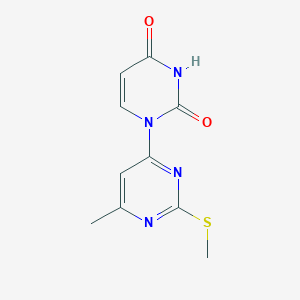
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, also known as DIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of isoquinoline derivatives and has a unique structure that makes it a promising candidate for drug development and other applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Dimethyl Dicarbamates Synthesis : The compound has been used in the synthesis of various dimethyl dicarbamates derived from tetrahydroquinazolines. This includes reactions with substituted aminobenzamides and 1-amino-2-naphthol to produce dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates (White & Baker, 1990).
Isoquinoline Alkaloid Characterization : It's related to the characterization of isoquinoline alkaloids like N-methylisosalsoline isolated from plants like Hammada scoparia. Techniques like NMR spectroscopy and X-ray crystallography have been employed in this research (Jarraya et al., 2008).
Cyclometalated Iridium Complexes : Related compounds have been used in the study of cyclometalated iridium complexes, which show potential for applications in organic light-emitting diodes due to their high-efficiency red phosphorescence (Tsuboyama et al., 2003).
Pharmacological Applications
Anticancer Research : Certain derivatives have shown potent apoptosis-inducing properties and efficacy in anticancer research, particularly in breast and other mouse xenograft cancer models. Their high blood-brain barrier penetration is a significant aspect of their pharmacological profile (Sirisoma et al., 2009).
Analgesic and Anti-Inflammatory Effects : Specific isoquinoline derivatives have shown potential as non-narcotic analgesics with notable analgesic and anti-inflammatory effects, suggesting their utility in medical applications (Rakhmanova et al., 2022).
Antimycobacterial Activity : Quinazoline-thiones, related to this compound, have been studied for their antimycobacterial activity. They have shown potential in inhibiting photosynthesis and possess antialgal activity, with some compounds exhibiting higher activity than standard treatments against certain strains of Mycobacterium (Kubicová et al., 2003).
Environmental and Material Science Applications
Dye-Sensitized Solar Cells : Related compounds have been used in the study of cyanine dyes for improving photoelectric conversion in dye-sensitized solar cells. This research explores co-sensitization methods to enhance the efficiency of these cells (Wu et al., 2009).
Silica-Bonded Catalysts : In green chemistry, related compounds have been synthesized using silica-bonded N-propylsulfamic acid as a catalyst. This approach highlights the potential for eco-friendly synthesis methods in producing useful chemical compounds (Niknam et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-19(2)9-16-15(17(23)10-19)11-20-18(21-16)22-8-7-13-5-3-4-6-14(13)12-22/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSYBCDLIHNGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)


![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)
